molecular formula C23H21ClN2O4S B583206 [2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester CAS No. 50508-73-1

[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester

Cat. No.: B583206
CAS No.: 50508-73-1
M. Wt: 456.941
InChI Key: XKPRZPJMXDVIEE-UHFFFAOYSA-N
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Description

“[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester” is a chemical compound that can be used in the preparation of Clotiazepam and thienylamide derivatives as cholecystokinin inhibitors .


Molecular Structure Analysis

The molecular weight of this compound is 456.94 . The molecular formula is C23H21ClN2O4S . Unfortunately, I could not find more detailed information about the molecular structure of this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its molecular structure. This compound has a molecular weight of 456.94 and a molecular formula of C23H21ClN2O4S . Unfortunately, I could not find more detailed information about the physical and chemical properties of this compound.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate, an ester of carbamic acid, occurs in fermented foods and beverages. It is genotoxic and carcinogenic for various species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). The study by Weber & Sharypov (2009) discusses ethyl carbamate's occurrence, formation mechanisms, detection methods, and prevention strategies in food production to lower its levels, highlighting the critical need for safety in chemical applications within the food industry (Weber & Sharypov, 2009).

Synthesis and Structural Properties of Thiophene Derivatives

The synthesis and structural analysis of novel thiophene derivatives, including those involving chloral and substituted anilines, are detailed by Issac & Tierney (1996). This research outlines a synthetic route producing substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the potential of chloro-substituted benzoyl compounds in generating new chemical entities with possible applications in medicinal chemistry (Issac & Tierney, 1996).

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and may act as weak endocrine disruptors. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, highlighting the environmental persistence of these compounds and the need for further research on their impact, which may inform the environmental safety aspects of similar ester compounds (Haman et al., 2015).

Carbamates and Acetylcholinesterase Inhibition

The interaction between carbamates and acetylcholinesterase (AChE), where carbamates act as AChE inhibitors due to the transfer and subsequent hydrolysis of the carbamoyl group, is explored by Rosenberry & Cheung (2019). This research sheds light on the therapeutic and toxicological implications of carbamates, relevant for understanding the biological activity of structurally related compounds (Rosenberry & Cheung, 2019).

Fatty Acid Esters and Toxicity

The review by Gao et al. (2019) on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) discusses their occurrence in foods, potential nephrotoxicity and testicular toxicity, and food safety concerns. This highlights the health implications of ester compounds, underscoring the importance of evaluating the safety profiles of similar chemicals (Gao et al., 2019).

Mechanism of Action

This compound can be used in the preparation of Clotiazepam and thienylamide derivatives as cholecystokinin inhibitors . Cholecystokinin inhibitors are often used in scientific research to study the role of cholecystokinin in the body.

Future Directions

Given that this compound can be used in the preparation of Clotiazepam and thienylamide derivatives as cholecystokinin inhibitors , it may have potential applications in medical and pharmaceutical research, particularly in studies related to cholecystokinin and its role in the body.

Properties

IUPAC Name

benzyl N-[2-[[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-2-16-12-18(21(28)17-10-6-7-11-19(17)24)22(31-16)26-20(27)13-25-23(29)30-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPRZPJMXDVIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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